molecular formula C7H10ClFN2O B3020734 (4-Fluoro-3-methoxyphenyl)hydrazine hydrochloride CAS No. 327021-81-8

(4-Fluoro-3-methoxyphenyl)hydrazine hydrochloride

Cat. No.: B3020734
CAS No.: 327021-81-8
M. Wt: 192.62
InChI Key: DMOWKTFIFYPUQA-UHFFFAOYSA-N
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Description

(4-Fluoro-3-methoxyphenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C7H10ClFN2O. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a fluoro group at the 4-position and a methoxy group at the 3-position. This compound is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-3-methoxyphenyl)hydrazine hydrochloride typically involves the reaction of 4-fluoro-3-methoxyaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-Fluoro-3-methoxyaniline+Hydrazine hydrate+Hydrochloric acid(4-Fluoro-3-methoxyphenyl)hydrazine hydrochloride\text{4-Fluoro-3-methoxyaniline} + \text{Hydrazine hydrate} + \text{Hydrochloric acid} \rightarrow \text{this compound} 4-Fluoro-3-methoxyaniline+Hydrazine hydrate+Hydrochloric acid→(4-Fluoro-3-methoxyphenyl)hydrazine hydrochloride

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and reaction time are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-3-methoxyphenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form amines.

    Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Substituted phenylhydrazines.

Scientific Research Applications

(4-Fluoro-3-methoxyphenyl)hydrazine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and as a probe for biochemical assays.

    Industry: The compound is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (4-Fluoro-3-methoxyphenyl)hydrazine hydrochloride involves its interaction with specific molecular targets. The fluoro and methoxy groups on the phenyl ring enhance its reactivity, allowing it to form stable complexes with enzymes and other biomolecules. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and altering the enzyme’s function.

Comparison with Similar Compounds

Similar Compounds

  • (4-Fluoro-3,5-dimethylphenyl)hydrazine hydrochloride
  • (4-Methoxyphenyl)hydrazine hydrochloride
  • (4-Fluorophenyl)hydrazine hydrochloride

Uniqueness

(4-Fluoro-3-methoxyphenyl)hydrazine hydrochloride is unique due to the presence of both fluoro and methoxy substituents on the phenyl ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound in various chemical and biological applications.

Properties

IUPAC Name

(4-fluoro-3-methoxyphenyl)hydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O.ClH/c1-11-7-4-5(10-9)2-3-6(7)8;/h2-4,10H,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMOWKTFIFYPUQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NN)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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